
5,7-Dimethyl-2-tetralone
Overview
Description
5,7-Dimethyl-2-tetralone, also known as 5,7-Dimethyl-1-tetralone, is a chemical compound with the molecular formula C12H14O . It has an average mass of 174.239 Da and a monoisotopic mass of 174.104462 Da . It has been used in the synthesis of new coumarin derivatives and in the synthesis of 5,7-dimethyl-1,2-naphthoquinones by microwave-assisted selenium dioxide oxidation reaction .
Synthesis Analysis
The synthesis of 5,7-Dimethyl-2-tetralone involves several steps. One method involves a CuI·SMe2-mediated homoconjugate addition followed by a decarboxylative Dieckmann cyclization, which provides arene-fused cyclic β-ketoesters from 2-iodoaryl esters and 1,1-cyclopropane diesters .
Molecular Structure Analysis
The molecular structure of 5,7-Dimethyl-2-tetralone consists of 12 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 318.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .
Chemical Reactions Analysis
5,7-Dimethyl-2-tetralone can undergo several chemical reactions. For instance, it can be used in the synthesis of 5,7-dimethyl-1,2-naphthoquinones by a microwave-assisted selenium dioxide oxidation reaction . Other reactions include the Wittig Reaction and various cyclizations .
Physical And Chemical Properties Analysis
5,7-Dimethyl-2-tetralone has a number of physical and chemical properties. It has a density of 1.1±0.1 g/cm3, a boiling point of 318.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 52.8±0.3 cm3, and it has a polar surface area of 17 Å2 .
Scientific Research Applications
Medicine: Anticancer and Antibacterial Applications
5,7-Dimethyl-2-tetralone has been identified as a key scaffold in the synthesis of compounds with potential therapeutic applications. Its derivatives are used in the development of antibiotics, antidepressants, and acetylcholinesterase inhibitors, which are effective in treating conditions like Alzheimer’s disease. Additionally, some derivatives exhibit antitumor activity, making them valuable in cancer research .
Agriculture: Precursor for Agrochemicals
In agriculture, tetralone derivatives serve as starting materials for the synthesis of various agrochemicals. The strong reactivity and versatility of these compounds allow them to be used as precursors for natural products and their derivatives, which can be further developed into pesticides or plant growth regulators .
Materials Science: Synthesis of Naphthoquinones
The compound is utilized in materials science for the synthesis of new coumarin derivatives and 5,7-dimethyl-1,2-naphthoquinones. These reactions often involve microwave-assisted selenium dioxide oxidation, which is significant in the development of materials with unique optical and electronic properties .
Environmental Science: Eco-Friendly Synthesis
In environmental science, the focus is on developing eco-friendly synthetic methods. 5,7-Dimethyl-2-tetralone is used in the synthesis of longifolene-derived tetralone derivatives, which are synthesized from abundant and naturally renewable resources. These compounds have potential applications in reducing environmental pollution .
Energy: Development of Energy-Related Materials
While specific applications of 5,7-Dimethyl-2-tetralone in energy are not directly reported, its derivatives could be explored for the development of energy-related materials. For instance, naphthoquinones, which can be synthesized from tetralone, are studied for their potential use in energy storage systems .
Food Industry: Potential for Food Preservation
Nanotechnology research in the food industry includes the development of nanoemulsions and nano-encapsulation, which can improve the shelf life and bioavailability of food products. While direct applications of 5,7-Dimethyl-2-tetralone in food preservation are not documented, its chemical properties could be harnessed in the synthesis of food-grade materials .
Cosmetics: UV Filters and Skin Care
In the cosmetics industry, UV filters are crucial for protecting the skin from harmful radiation. Derivatives of tetralone could potentially be modified to develop new UV filters or other skincare ingredients that offer enhanced photostability and safety .
Chemical Synthesis: Versatile Reagent in Organic Synthesis
5,7-Dimethyl-2-tetralone is a valuable reagent in organic synthesis. It is used in various chemical transformations, including the synthesis of complex organic molecules. Its role in the synthesis of tetralone derivatives is particularly noteworthy, as these compounds are integral to the production of a wide range of synthetic heterocyclic compounds .
Safety and Hazards
When handling 5,7-Dimethyl-2-tetralone, certain safety precautions should be taken. It may cause respiratory irritation, serious eye irritation, and skin irritation . It should be used only outdoors or in a well-ventilated area, and protective clothing, eye protection, and face protection should be worn . In case of contact with skin or eyes, the affected area should be washed with plenty of water .
properties
IUPAC Name |
5,7-dimethyl-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-5-9(2)12-4-3-11(13)7-10(12)6-8/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLBOUOFVRYIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCC(=O)CC2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439186 | |
| Record name | 5,7-Dimethyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-2-tetralone | |
CAS RN |
150331-48-9 | |
| Record name | 5,7-Dimethyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




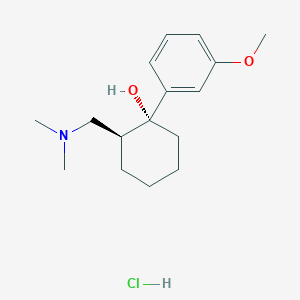
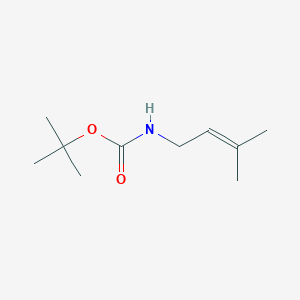
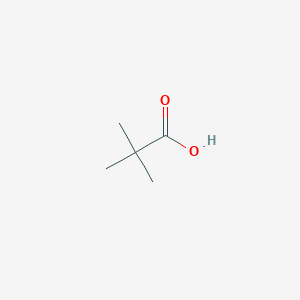
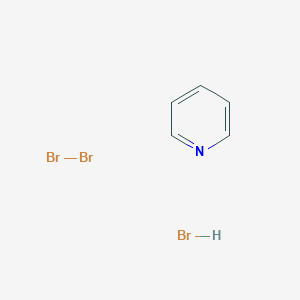
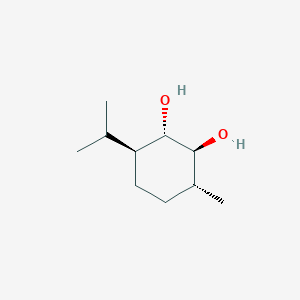

![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)





